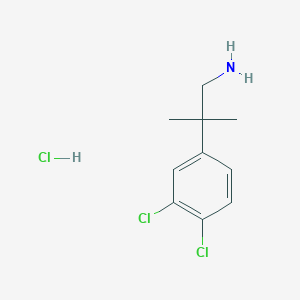
2-(3,4-Dichlorophenyl)-2-methylpropylamine HCl
Übersicht
Beschreibung
The compound “2-(3,4-Dichlorophenyl)-2-methylpropylamine HCl” is likely a derivative of phenylpropylamine, which is a class of compounds that includes various pharmaceutical drugs . The presence of the dichlorophenyl group suggests that this compound may have unique properties compared to other phenylpropylamines.
Molecular Structure Analysis
The molecular structure of “this compound” would likely consist of a dichlorophenyl group attached to a propylamine backbone. The chlorine atoms on the phenyl group could potentially influence the compound’s reactivity and interactions with other molecules .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” would depend on its specific molecular structure. The presence of the dichlorophenyl group could potentially influence properties such as solubility and stability .Wissenschaftliche Forschungsanwendungen
Corrosion Inhibition
A study found the efficiency of a new triazole derivative, 3,5-bis(4-methylthiophenyl)-4H-1,2,4-triazole (4-MTHT), for corrosion inhibition of mild steel in acidic media. This derivative was shown to be a very good inhibitor in hydrochloric acid and sulphuric acid environments, with high inhibition efficiencies (Lagrenée et al., 2002).
Fragmentation Pathways in Mass Spectrometry
Research on Diuron (3-(3,4-dichlorophenyl)-1,1-dimethylurea), a herbicide from the phenyl urea class, explored its fragmentation behavior in mass spectrometry. The study involved collision-induced dissociation experiments and theoretical calculations to understand the fragmentation pathways (Kanawati et al., 2009).
Photoreaction Mechanisms
A study investigated the photoreaction mechanisms of various chlorophenols, including 2,4-dichlorophenol, by low-temperature matrix-isolation infrared spectroscopy and density-functional-theory calculations. This research is crucial in understanding the photochemical behaviors of these compounds (Akai et al., 2001).
Enzymatic Inhibition
Research showed that chlorinated bisphenol antibacterial and antifungal agents, including 2,2'-methylenebis(3,4-dichlorophenol), are potent inhibitors of torula yeast glucose-6-phosphate dehydrogenase (G6PD). This study contributes to our understanding of the biochemical interactions of these compounds (Wang & Buhler, 1981).
Zukünftige Richtungen
Wirkmechanismus
Target of Action
A compound with a similar structure, 2,3-dichlorophenylpiperazine (2,3-dcpp), has been shown to act as a partial agonist of the dopamine d2 and d3 receptors .
Biochemical Pathways
A compound with a similar structure, 2,3-dichlorophenylpiperazine (2,3-dcpp), has been shown to act as a partial agonist of the dopamine d2 and d3 receptors . This suggests that it might affect the dopaminergic pathways and their downstream effects.
Eigenschaften
IUPAC Name |
2-(3,4-dichlorophenyl)-2-methylpropan-1-amine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13Cl2N.ClH/c1-10(2,6-13)7-3-4-8(11)9(12)5-7;/h3-5H,6,13H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGUOZIQFXKPLDJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CN)C1=CC(=C(C=C1)Cl)Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14Cl3N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[(4-Fluorophenyl)methoxy]pyridin-2-amine](/img/structure/B3104997.png)
![{7-Methyl-7H-pyrrolo[2,3-d]pyrimidin-5-yl}methanamine](/img/structure/B3105006.png)
![2-[(Z)-2-(phenylmethylidene)hydrazin-1-yl]-1,3-benzoxazole](/img/structure/B3105021.png)


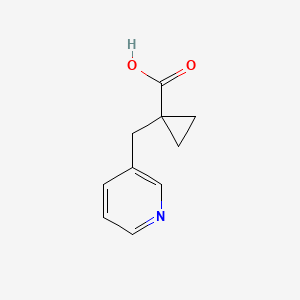
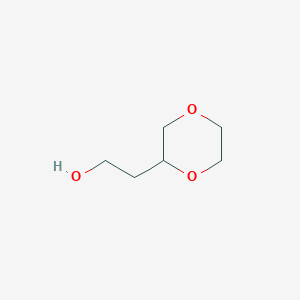

![Ethyl 2-{2-[(5-chloro-2-methoxyphenyl)amino]-1,3-thiazol-4-yl}acetate](/img/structure/B3105055.png)
![2-[2-(Dimethylamino)ethoxy]benzaldehyde hydrochloride](/img/structure/B3105063.png)
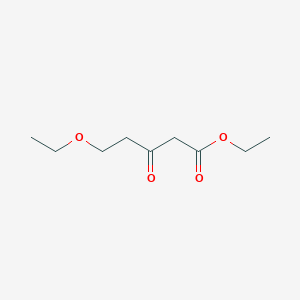
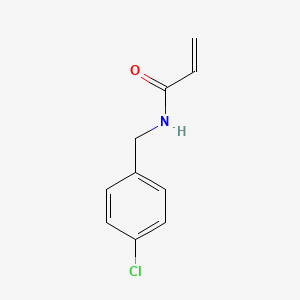

![3-Thia-8-azabicyclo[3.2.1]octane](/img/structure/B3105091.png)